molecular formula C46H59N11O9 B10847437 c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2

c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2

Cat. No.: B10847437
M. Wt: 910.0 g/mol
InChI Key: PAILFUNFWZLMMN-BWBQVKFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2 is a synthetic peptide analog. It is a modified version of minigastrin, a peptide hormone that targets the cholecystokinin-2 receptor (CCK-2R). This receptor is overexpressed in various human tumors, making the compound significant in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .

Chemical Reactions Analysis

Types of Reactions

C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2: primarily undergoes:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects by binding to the cholecystokinin-2 receptor (CCK-2R). This binding activates intracellular signaling pathways, leading to various cellular responses. The primary pathway involves the activation of G proteins, which in turn activate adenylate cyclase, increasing cAMP levels and triggering downstream effects .

Properties

Molecular Formula

C46H59N11O9

Molecular Weight

910.0 g/mol

IUPAC Name

3-[(2S,5S,8R,11S,14S,17S)-2-butyl-17-carbamoyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicos-5-yl]propanoic acid

InChI

InChI=1S/C46H59N11O9/c1-2-3-12-33-41(62)55-35(18-20-39(59)60)43(64)56-36(23-26-15-16-27-9-4-5-10-28(27)22-26)44(65)54-34(14-8-21-50-46(48)49)42(63)57-37(24-29-25-51-31-13-7-6-11-30(29)31)45(66)53-32(40(47)61)17-19-38(58)52-33/h4-7,9-11,13,15-16,22,25,32-37,51H,2-3,8,12,14,17-21,23-24H2,1H3,(H2,47,61)(H,52,58)(H,53,66)(H,54,65)(H,55,62)(H,56,64)(H,57,63)(H,59,60)(H4,48,49,50)/t32-,33-,34-,35-,36+,37-/m0/s1

InChI Key

PAILFUNFWZLMMN-BWBQVKFQSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.